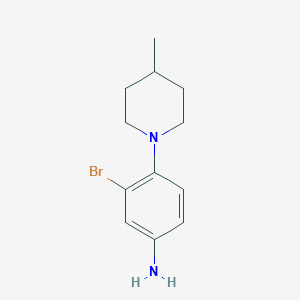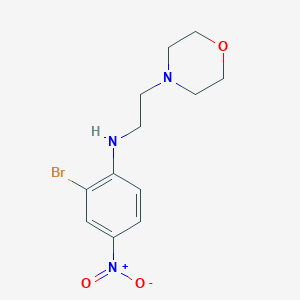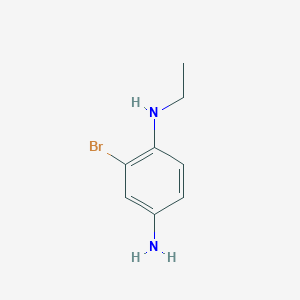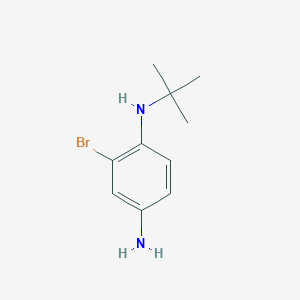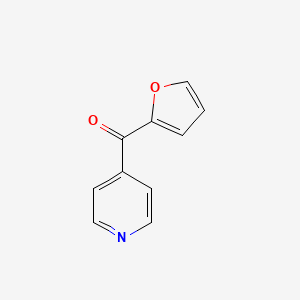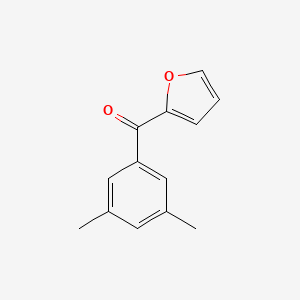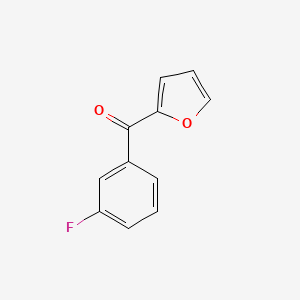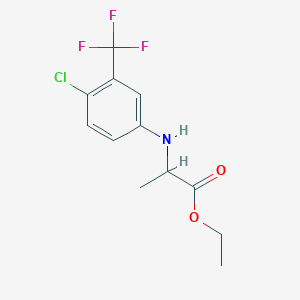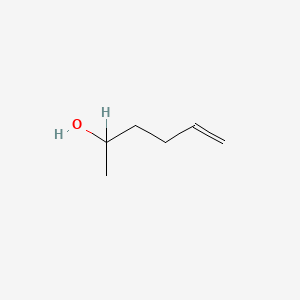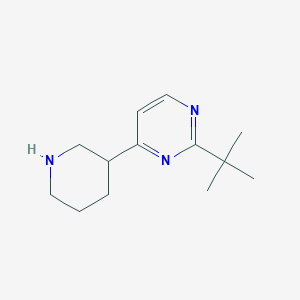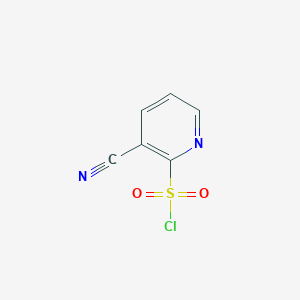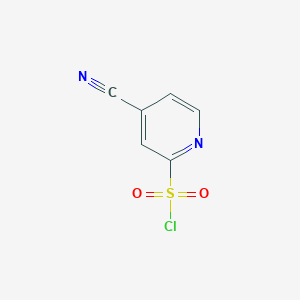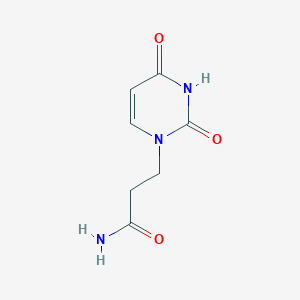
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a derivative of 3,4-dihydropyrimidin-2(1H)-one, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide typically involves the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various acids, including Lewis acids and Brønsted acids, and can be performed under solvent-free conditions or with the assistance of microwave irradiation to improve yields and reaction times .
Industrial Production Methods
In industrial settings, the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives can be optimized using robust reaction conditions involving Lewis acid catalysis or solvent-free methods. These methods not only enhance the efficiency of the reaction but also make it more environmentally friendly by reducing the need for solvents .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in appropriate solvents or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial and antiviral properties.
Medicine: It has potential therapeutic applications as an antitumor and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antibacterial or antiviral effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3,4-dihydropyrimidin-2(1H)-one derivatives, such as:
- 3,4-Dihydropyrimidin-2(1H)-one
- 2-Sulfanyl-6-methyl-1,4-dihydropyrimidine
- 3,4-Dihydropyrimidin-2(1H)-thione .
Uniqueness
What sets 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-5(11)1-3-10-4-2-6(12)9-7(10)13/h2,4H,1,3H2,(H2,8,11)(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDNGXRDOXKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(Phenylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7873193.png)
